An In-Depth Technical Guide to Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
An In-Depth Technical Guide to Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Bicyclic Scaffold
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 156413-21-7) is a bifunctional molecule featuring a bicyclo[4.1.0]heptane core, which is characterized by a cyclohexene ring fused to an epoxide.[1] This unique structural motif combines the reactivity of an electrophilic epoxide with a nucleophilic alkene and an electron-withdrawing methyl carboxylate group, making it a valuable building block in synthetic organic chemistry. The strained three-membered oxirane ring is a key feature, predisposing the molecule to ring-opening reactions, which can be exploited to introduce a variety of functional groups with stereochemical control. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug discovery and materials science.
Physicochemical Properties
While detailed experimental data for Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is not extensively reported in peer-reviewed literature, its properties can be estimated based on its structure and data from its saturated analog, Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | Estimated >200 °C at 760 mmHg | Inferred from related structures |
| Solubility | Soluble in most organic solvents | General chemical principles |
| CAS Number | 156413-21-7 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate typically involves the epoxidation of a corresponding cyclohexadiene precursor. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which delivers an oxygen atom to the double bond.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate.
Detailed Experimental Protocol (Representative)
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Dissolution: Dissolve Methyl cyclohexa-1,4-diene-1-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired product.
Causality Behind Experimental Choices:
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Solvent: Dichloromethane is chosen for its inertness and ability to dissolve both the starting material and the reagent.
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Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic nature of the epoxidation reaction and to minimize side reactions.
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Stoichiometry: A slight excess of m-CPBA is used to ensure complete conversion of the starting material.
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Work-up: The sodium bicarbonate wash is essential to neutralize the acidic by-product, m-chlorobenzoic acid, facilitating its removal from the organic phase.
Chemical Reactivity and Synthetic Utility
The synthetic potential of Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate lies in the selective manipulation of its functional groups. The epoxide is susceptible to nucleophilic attack under both acidic and basic conditions, leading to trans-diaxial ring-opening, a foundational reaction in the synthesis of complex molecules.
Key Reaction Pathway: Nucleophilic Ring-Opening
Caption: Generalized pathway for nucleophilic ring-opening of the epoxide.
This reactivity allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols, which are prevalent in biologically active molecules. The presence of the double bond and the ester group provides further handles for chemical modification, such as hydrogenation, halogenation, or hydrolysis followed by amide bond formation.
Applications in Drug Discovery and Development
The 7-oxabicyclo[4.1.0]heptane core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is advantageous for presenting substituents in well-defined spatial orientations, which is critical for specific binding to biological targets.
Intermediate for Edoxaban
While not the exact starting material, the saturated analog, ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, is a key intermediate in the synthesis of Edoxaban, an oral anticoagulant. A patented method describes the enzymatic resolution of this ester to obtain a specific stereoisomer necessary for the synthesis.[1][3] This highlights the importance of the stereochemistry of the bicyclic system in the development of pharmaceuticals.
Calcium Channel Antagonists
Derivatives of the related 2-azabicyclo[4.1.0]heptane structure have been synthesized and evaluated as calcium channel antagonists.[4] Although these compounds exhibited weaker activity than the reference drug nifedipine, this research demonstrates the potential of this bicyclic system to serve as a template for the design of new therapeutic agents.
Conclusion
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate is a synthetically versatile molecule with significant potential as a building block in organic synthesis. Its combination of a reactive epoxide and other functional groups allows for the construction of complex molecular architectures. While detailed studies on this specific compound are limited in the public domain, the established utility of the 7-oxabicyclo[4.1.0]heptane scaffold in medicinal chemistry suggests that it is a compound of interest for further investigation by researchers in drug discovery and materials science. The development of stereoselective synthetic routes and a deeper exploration of its reactivity will undoubtedly unlock its full potential in these fields.
References
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PubChem. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. [Link]
- Google Patents. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
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PubMed. Design and synthesis of alkyl 7,7-dihalo-3-methyl-5-(nitrophenyl)-2-azabicyclo[4.1.0]hept-3-ene-4-carboxylates with calcium channel antagonist activity. [Link]
Sources
- 1. CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents [patents.google.com]
- 2. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | C8H12O3 | CID 12770164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. mdpi.com [mdpi.com]
